molecular formula C14H11NS B12899570 2-Phenyl-1H-indole-3-thiol CAS No. 54466-75-0

2-Phenyl-1H-indole-3-thiol

Cat. No.: B12899570
CAS No.: 54466-75-0
M. Wt: 225.31 g/mol
InChI Key: GSDOQISZWWRJRC-UHFFFAOYSA-N
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Description

2-Phenyl-1H-indole-3-thiol is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . Subsequent functionalization can introduce the thiol group at the third position.

Industrial Production Methods: Industrial production of 2-Phenyl-1H-indole-3-thiol may involve large-scale Fischer indole synthesis followed by selective thiolation. The process requires careful control of reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to optimize the reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-1H-indole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Phenyl-1H-indole-3-thiol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its role in developing new therapeutic agents targeting various diseases.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Phenyl-1H-indole-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins, affecting their function. The indole ring can interact with various receptors and enzymes, modulating biological activities. These interactions contribute to the compound’s bioactivity and therapeutic potential .

Comparison with Similar Compounds

Uniqueness: 2-Phenyl-1H-indole-3-thiol’s unique combination of a phenyl group and a thiol group at specific positions on the indole ring provides distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

54466-75-0

Molecular Formula

C14H11NS

Molecular Weight

225.31 g/mol

IUPAC Name

2-phenyl-1H-indole-3-thiol

InChI

InChI=1S/C14H11NS/c16-14-11-8-4-5-9-12(11)15-13(14)10-6-2-1-3-7-10/h1-9,15-16H

InChI Key

GSDOQISZWWRJRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)S

Origin of Product

United States

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